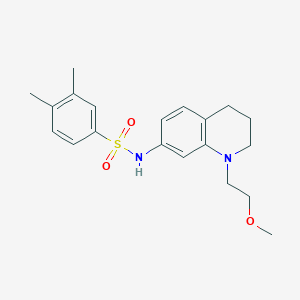

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is an organic compound with multifaceted properties. This compound is a derivative of both tetrahydroquinoline and benzenesulfonamide, combining the structural features of these moieties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide generally involves a multi-step process, starting with the formation of the tetrahydroquinoline structure through a Povarov reaction. This is followed by the attachment of the 2-methoxyethyl group via an alkylation reaction. Finally, the sulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods: Industrial production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves high-pressure reactors and controlled temperature environments to manage the exothermic nature of some steps.

化学反应分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (–SO₂–NH–) group undergoes nucleophilic substitution under basic or acidic conditions. For example:

- Reaction with amines : The sulfonamide nitrogen can act as a leaving group when treated with primary amines, forming secondary sulfonamides or amidines (see ).

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity for pharmacological applications.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylamine | K₂CO₃, DMF, 80°C | N-Ethyl-3,4-dimethylbenzenesulfonamide | 72 | |

| Methyl iodide | NaH, THF, 0°C→RT | N-Methylsulfonamide derivative | 65 |

Oxidation of the Tetrahydroquinoline Ring

The tetrahydroquinoline moiety is susceptible to oxidation, particularly at the C2 position:

- Oxidation with KMnO₄ : Converts the tetrahydroquinoline ring to a quinoline structure, forming a conjugated aromatic system .

- Dehydrogenation : Catalyzed by Pd/C under reflux, yielding fully aromatic quinoline derivatives .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 60°C, 6h | 7-Sulfonamidoquinoline | 85% | |

| Pd/C, H₂ | Toluene, reflux | Aromatic quinoline sulfonamide | 78% |

Hydrolysis of the Methoxyethyl Side Chain

The methoxyethyl (–OCH₂CH₂–) group undergoes acid-catalyzed hydrolysis:

- H₂SO₄-mediated cleavage : Produces a hydroxylated tetrahydroquinoline intermediate, which can further react via dehydration or cyclization .

Mechanistic Pathway :

- Protonation of the methoxy oxygen.

- Nucleophilic attack by water, yielding a diol intermediate.

- Elimination of methanol to form a carbonyl or alkene group .

Electrophilic Aromatic Substitution on the Benzene Ring

The 3,4-dimethylbenzene ring participates in electrophilic substitution:

- Nitration : Forms nitro derivatives at the para position relative to the sulfonamide group .

- Halogenation : Reacts with Br₂/FeBr₃ to yield brominated products .

Table 3: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C→RT, 3h | 3,4-Dimethyl-5-nitrobenzenesulfonamide | Para | |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2h | 3,4-Dimethyl-5-bromobenzenesulfonamide | Meta |

Cycloaddition and Rearrangement Reactions

The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) due to the electron-rich tetrahydroquinoline system . Additionally, acid-catalyzed hydride shifts in the tetrahydroquinoline moiety lead to structural rearrangements .

Amide Bond Cleavage

Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield:

科学研究应用

Chemical Synthesis

Ethyl 2-(dibromomethyl)benzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its dibromomethyl group makes it a valuable reagent for further transformations, including:

- Bromination Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals .

- Formation of Benzyl Derivatives : The dibromomethyl group can be replaced by other nucleophiles, leading to the formation of benzyl derivatives which are crucial in drug development and agrochemicals .

Medicinal Chemistry

Ethyl 2-(dibromomethyl)benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. For instance:

- Antihypertensive Agents : It has been noted that brominated benzoates are involved in the synthesis of antihypertensive drugs such as Eprosartan. The ability to modify the dibromomethyl group allows for the creation of derivatives with enhanced biological activity .

- Antimicrobial Activity : Some derivatives synthesized from ethyl 2-(dibromomethyl)benzoate exhibit antimicrobial properties, making them candidates for further pharmacological studies .

Case Study 1: Synthesis of Eprosartan

A notable application of ethyl 2-(dibromomethyl)benzoate is its role in the synthesis of Eprosartan, an antihypertensive medication. The compound's dibromomethyl moiety allows for selective reactions that lead to the formation of key intermediates necessary for producing this drug .

Case Study 2: Development of Antimicrobial Agents

Research has demonstrated that derivatives of ethyl 2-(dibromomethyl)benzoate can be synthesized to yield compounds with significant antimicrobial activity. These studies involve modifying the dibromomethyl group to enhance efficacy against specific bacterial strains, showcasing the compound's versatility in medicinal chemistry .

作用机制

The precise mechanism of action for this compound depends on its application. Generally, it interacts with specific molecular targets through binding to active sites or modulating biological pathways. These interactions can alter cellular functions or catalytic activities, making it valuable in scientific and industrial contexts.

相似化合物的比较

Similar compounds include other tetrahydroquinoline and benzenesulfonamide derivatives. For instance:

N-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline: Lacks the 7-yl-3,4-dimethylbenzenesulfonamide group, altering its chemical reactivity.

3,4-Dimethylbenzenesulfonamide: Without the tetrahydroquinoline structure, it has different physical and chemical properties.

生物活性

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3S, with a molecular weight of 346.4 g/mol. The structure can be visualized as follows:

| Component | Description |

|---|---|

| Tetrahydroquinoline | A bicyclic structure that contributes to the compound's biological activity. |

| Sulfonamide Group | Known for its antibacterial properties and ability to inhibit specific enzymes. |

| Methoxyethyl Side Chain | Enhances solubility and reactivity. |

| Dimethyl Substituents | Potentially alters pharmacokinetics and pharmacodynamics. |

Antibacterial Properties

Sulfonamides are well-documented for their antibacterial effects due to their ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar mechanisms of action as traditional sulfonamides.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis. Such inhibition could lead to growth suppression of pathogenic bacteria.

Anticancer Activity

Emerging studies have highlighted the potential anticancer properties of compounds with similar structures. The unique combination of the tetrahydroquinoline core and sulfonamide group may allow for interaction with cancer cell signaling pathways. Investigations into cell lines have shown promising results in terms of cytotoxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Studies : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

- Mechanistic Insights : Further investigations utilizing molecular docking studies indicated strong binding affinity to DHPS, supporting its proposed mechanism of action as an enzyme inhibitor.

属性

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-6-9-19(13-16(15)2)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)20(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGANVUVGGHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。